1-(3-ethylphenyl)piperidin-4-aminedihydrochloride

EP4 receptor antagonist PGE2 signaling cAMP inhibition

1-(3-Ethylphenyl)piperidin-4-amine dihydrochloride (CAS 2839143-95-0) is a piperidine derivative featuring a 3-ethylphenyl substitution at the N1 position and a primary amine at the C4 position, supplied as the dihydrochloride salt. With a molecular weight of 277.23 g/mol and canonical structure supporting both salt stability and hydrogen bonding interactions , this compound serves as a versatile small-molecule scaffold for medicinal chemistry programs targeting neurological and inflammatory pathways.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
CAS No. 2839143-95-0
Cat. No. B6607082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethylphenyl)piperidin-4-aminedihydrochloride
CAS2839143-95-0
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N2CCC(CC2)N.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-2-11-4-3-5-13(10-11)15-8-6-12(14)7-9-15;;/h3-5,10,12H,2,6-9,14H2,1H3;2*1H
InChIKeyAXCRCTSRJRKTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethylphenyl)piperidin-4-amine Dihydrochloride (CAS 2839143-95-0): Procurement-Grade Piperidine Scaffold for CNS and Inflammatory Research Applications


1-(3-Ethylphenyl)piperidin-4-amine dihydrochloride (CAS 2839143-95-0) is a piperidine derivative featuring a 3-ethylphenyl substitution at the N1 position and a primary amine at the C4 position, supplied as the dihydrochloride salt [1]. With a molecular weight of 277.23 g/mol and canonical structure supporting both salt stability and hydrogen bonding interactions [1], this compound serves as a versatile small-molecule scaffold for medicinal chemistry programs targeting neurological and inflammatory pathways [2]. Its defined crystalline dihydrochloride form ensures consistent handling characteristics and solubility for reproducible experimental use [3].

Why 1-(3-Ethylphenyl)piperidin-4-amine Dihydrochloride Cannot Be Directly Replaced by Isomeric or Scaffold Variants


Generic substitution among piperidine-amine scaffolds is scientifically invalid due to three non-interchangeable structural determinants: the positional specificity of the ethyl substitution on the phenyl ring (ortho vs. meta vs. para), the salt form which governs solubility and stability profiles, and the availability of the C4 primary amine for downstream derivatization [1]. The dihydrochloride salt of the 3-ethylphenyl isomer exhibits a defined crystalline form with calculated topological polar surface area of 29.3 Ų and hydrogen bond donor count of 3, parameters that critically influence membrane permeability and receptor binding kinetics [1]. Positional isomer substitution alters the spatial orientation of the ethylphenyl moiety relative to the piperidine amine, producing distinct pharmacological profiles that cannot be inferred from scaffold homology alone [2].

Quantitative Differentiators: 1-(3-Ethylphenyl)piperidin-4-amine Dihydrochloride vs. Closest Analogs


EP4 Receptor Antagonism Potency: Meta-Ethylphenyl Isomer vs. Class Baseline

The 1-(3-ethylphenyl)piperidin-4-amine scaffold has been evaluated for EP4 receptor antagonism, a validated target in inflammatory pain and oncology [1]. In HEK293 cells expressing human EP4, the scaffold (as a derivative) demonstrated IC50 values in the nanomolar range for inhibition of PGE2-stimulated cAMP production [1]. While specific head-to-head data for the dihydrochloride salt is not available in the public domain, the meta-ethylphenyl substitution pattern is structurally distinct from the ortho- and para-ethylphenyl positional isomers , and this positional specificity is known to modulate receptor binding orientation and downstream signaling bias in related piperidine series . Direct procurement of the 3-ethylphenyl isomer ensures the intended geometry for EP4 antagonist development.

EP4 receptor antagonist PGE2 signaling cAMP inhibition inflammation

PDE4 Inhibitory Activity: Guinea-Pig Macrophage Functional Assay Benchmark

The 1-(3-ethylphenyl)piperidin-4-amine scaffold has been profiled for phosphodiesterase type IV (PDE4) inhibition, a therapeutic target for COPD, asthma, and psoriasis [1]. In a functional assay using guinea-pig macrophages, scaffold-derived compounds demonstrated IC50 values of 25 nM for PDE4 inhibition [1]. This level of inhibition places the scaffold within the therapeutically relevant range for PDE4 inhibitors, where clinical candidates typically achieve IC50 values between 1–100 nM [2]. The 3-ethylphenyl substitution contributes to this activity profile through hydrophobic interactions within the PDE4 catalytic pocket.

PDE4 inhibitor cAMP modulation respiratory disease anti-inflammatory

Dihydrochloride Salt Advantage: Crystallinity and Solubility vs. Free Base Form

The dihydrochloride salt (CAS 2839143-95-0, MW 277.23 g/mol) offers distinct handling and formulation advantages compared to the free base form (CAS 1016768-62-9, MW 204.31 g/mol) [1][2]. The dihydrochloride exhibits a well-defined crystalline form that enhances stability during long-term storage and improves aqueous solubility—critical for in vitro assays requiring consistent compound delivery [1]. The free base, while also available, lacks the ionic character of the salt form and may present challenges in achieving reproducible concentrations in aqueous buffers without cosolvents [2]. The dihydrochloride's hydrogen bond donor count of 3 (vs. 1 for the free base) further influences solvation and protein-binding interactions [1].

salt form optimization aqueous solubility formulation development reproducibility

Procurement Accessibility: Enamine Commercial Availability with Defined Purity and Pricing

The dihydrochloride salt (CAS 2839143-95-0) is commercially available through Enamine (catalog EN300-39667108) with defined purity specifications and transparent pricing [1]. Current pricing indicates $158.00 for 0.1 g and $433.00 for 0.5 g at 95.0% purity [1]. This contrasts with the free base (CAS 1016768-62-9), which is available through multiple vendors including TRC (10 mg for $50.00, 100 mg for $250.00) and Enamine (0.1 g for $202.00 at 95.0% purity) [2]. The dihydrochloride's established commercial channel reduces lead time uncertainty and provides a documented purity baseline (95.0%) for research-grade procurement [1].

commercial availability procurement purity specification supply chain

CYP2D6 Liability Assessment: >6 μM IC50 Supports Favorable DDI Profile vs. Potent CYP2D6 Inhibitors

The 1-(3-ethylphenyl)piperidin-4-amine scaffold has been evaluated for cytochrome P450 2D6 (CYP2D6) inhibition, a key determinant of drug-drug interaction (DDI) liability [1]. The scaffold demonstrated an IC50 value >6,000 nM (>6 μM) against human CYP2D6 [1]. This represents weak inhibition compared to known CYP2D6 substrates and inhibitors (e.g., fluoxetine IC50 ≈ 0.5–2 μM, paroxetine Ki ≈ 0.1 μM). The >6 μM threshold generally indicates low risk of clinically significant CYP2D6-mediated DDIs [2], supporting the scaffold's suitability for combination therapy development.

CYP inhibition drug-drug interaction metabolic stability safety pharmacology

Topological Polar Surface Area (TPSA) Benchmark: 29.3 Ų for Blood-Brain Barrier Permeability Potential

The 1-(3-ethylphenyl)piperidin-4-amine scaffold exhibits a calculated topological polar surface area (TPSA) of 29.3 Ų [1]. In CNS drug design, compounds with TPSA <60–70 Ų are generally considered favorable for passive blood-brain barrier (BBB) penetration [2]. The scaffold's TPSA of 29.3 Ų falls well below this threshold, supporting its potential for CNS target engagement. For comparison, the free base form shares the same TPSA (29.3 Ų) [3], while many CNS-active piperidine drugs (e.g., haloperidol TPSA ≈ 40.5 Ų, risperidone TPSA ≈ 61.9 Ų) exhibit higher polar surface areas [2]. The low TPSA combined with moderate lipophilicity (XLogP3 = 2.5 for free base) [3] positions this scaffold favorably for CNS applications.

CNS penetration blood-brain barrier TPSA CNS drug design

Priority Research and Procurement Applications for 1-(3-Ethylphenyl)piperidin-4-amine Dihydrochloride


EP4 Receptor Antagonist Lead Optimization in Inflammatory and Oncology Programs

The 3-ethylphenyl substitution pattern on the piperidine scaffold has been associated with nanomolar EP4 receptor antagonism (IC50 as low as 5.60 nM in HEK293 cAMP assays) [6]. Researchers pursuing EP4 antagonists for inflammatory pain, arthritis, or oncology indications should prioritize this isomer for structure-activity relationship (SAR) studies. The dihydrochloride salt form ensures reproducible aqueous solubility for in vitro pharmacology, reducing variability in dose-response experiments. The meta-substitution geometry may confer distinct binding kinetics relative to ortho- and para-ethylphenyl isomers, warranting direct comparative profiling .

PDE4 Inhibitor Development for Respiratory and Autoimmune Indications

With demonstrated PDE4 inhibitory activity in the 25 nM range (guinea-pig macrophage assay) [6], this scaffold serves as a validated starting point for PDE4 inhibitor programs targeting COPD, asthma, or psoriasis. The 3-ethylphenyl group provides a hydrophobic anchor within the PDE4 catalytic site that can be retained or systematically varied. The low CYP2D6 inhibition liability (>6 μM IC50) supports its development in respiratory combination therapies where drug-drug interaction mitigation is essential.

CNS Penetrant Scaffold for Neurological Target Engagement Studies

The calculated TPSA of 29.3 Ų [6] predicts favorable passive blood-brain barrier permeability, positioning this scaffold for CNS target engagement studies. Researchers investigating neurological targets requiring brain exposure—including GPCRs, ion channels, or transporters—can utilize this scaffold as a CNS-penetrant core for further elaboration. The moderate lipophilicity (XLogP3 = 2.5 for free base) aligns with CNS drug property guidelines and can be tuned through subsequent medicinal chemistry optimization.

Derivatization Platform for Focused Library Synthesis and SAR Expansion

The presence of a primary amine at the C4 position of the piperidine ring provides a versatile handle for amide bond formation, reductive amination, and other derivatization strategies [6]. The dihydrochloride salt's crystalline nature facilitates accurate weighing for parallel synthesis and library production . Procurement of the dihydrochloride (vs. free base) at $158.00/0.1 g offers a cost-effective entry point for generating focused compound libraries while maintaining the meta-ethylphenyl substitution pattern that distinguishes it from positional isomers.

Quote Request

Request a Quote for 1-(3-ethylphenyl)piperidin-4-aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.